REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4](O)[C:5](=C[CH:9]=1)C=O.[CH3:11]I.[C:13]([O-:16])([O-])=O.[K+].[K+].C[N:20]([CH:22]=O)C>>[CH3:11][O:16][C:13]1[CH:1]=[C:2]([CH3:9])[CH:3]=[CH:4][C:5]=1[C:22]#[N:20] |f:2.3.4|
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Name
|
|
Quantity
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10.7 g
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Type
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reactant
|
Smiles
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CC=1C=C(C(C=O)=CC1)O
|
Name
|
|
Quantity
|
5.8 mL
|
Type
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reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
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13 g
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Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
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Name
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ice water
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
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40 mL
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Type
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reactant
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Smiles
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CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
the product (11.5 g) was extracted with ether
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Type
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CUSTOM
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Details
|
in Synthesis (1978) 11
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Name
|
|
Type
|
|
Smiles
|
COC1=C(C#N)C=CC(=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |